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Compound of Interest

Compound Name: Cedirogant

Cat. No.: B3325134

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and
frequently asked questions (FAQs) regarding the potential off-target effects of Cedirogant
(ABBV-157), a selective Retinoic Acid Receptor-Related Orphan Receptor yt (RORyt) inverse
agonist. Although the clinical development of Cedirogant was discontinued, understanding its
off-target profile is crucial for researchers working with this compound or developing other
RORyt inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Cedirogant?

Al: Cedirogant is an inverse agonist of the nuclear receptor RORyt, a key transcription factor
for the differentiation and function of T helper 17 (Th17) cells.[1] By binding to RORyt,
Cedirogant inhibits its transcriptional activity, leading to a reduction in the production of pro-
inflammatory cytokines, most notably Interleukin-17A (IL-17A) and IL-17F.[1] This mechanism
was investigated for the treatment of psoriasis, a Th17-mediated autoimmune disease.[1]

Q2: Why was the clinical development of Cedirogant discontinued?

A2: The development of Cedirogant was terminated due to findings from a preclinical chronic
toxicology study.[2] Specifically, a 39-week study in dogs revealed a rapid decline in the clinical
condition of some animals, characterized by significant body weight loss and gastrointestinal
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(GI) signs.[1] These findings raised safety concerns that led to the discontinuation of the Phase
I clinical trial in psoriasis patients.[1]

Q3: What are the known or suspected off-target effects of Cedirogant?

A3: Based on preclinical studies in rats and dogs, the primary off-target effects of concern for
Cedirogant include:

» Gastrointestinal (Gl) Events: As observed in the toxicology studies, Cedirogant was
associated with Gl adverse effects.[1]

e Lymphopenia: A reduction in the number of lymphocytes was identified as a potential risk.
e Anemia: A decrease in red blood cell count was also noted as a safety concern.

Additionally, while not directly reported for Cedirogant, ocular events have been monitored in
clinical trials of other RORyt inhibitors, suggesting a potential for class-wide off-target effects in
this area.

Q4: Does Cedirogant interact with other ROR isoforms?

A4: Cedirogant is described as a selective RORyt inverse agonist, suggesting it has a higher
affinity for RORyt compared to other ROR isoforms like RORa and ROR[. However, specific
quantitative data, such as IC50 or Ki values for Cedirogant's activity on RORa and ROR[, are
not publicly available. Achieving high selectivity is a critical aspect of developing safe RORyt
inhibitors to avoid off-target effects associated with the inhibition of other ROR family members.

Q5: Is Cedirogant known to inhibit any drug transporters?

A5: Yes, there is evidence to suggest that Cedirogant is an inhibitor of the Breast Cancer
Resistance Protein (BCRP), an ABC transporter involved in the disposition of many drugs. At a
dose of 375 mg once daily, Cedirogant was shown to significantly increase the exposure of
rosuvastatin, a known BCRP substrate. However, a specific IC50 value for Cedirogant's
inhibition of BCRP is not publicly available. This interaction is an important consideration for
any in vitro or in vivo studies involving Cedirogant, as it could lead to drug-drug interactions.
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Issue 1: Unexpected cytotoxicity or reduced cell viability in in vitro experiments.

o Possible Cause: This could be related to the on-target effect of RORyt inhibition in immune
cells (e.g., Th17 cells), leading to apoptosis, or it could be an off-target cytotoxic effect on
other cell types.

e Troubleshooting Steps:

o

Confirm On-Target Effect: Measure the expression of RORyt in your cell line. If RORyt is
not expressed, the observed cytotoxicity is likely off-target.

o Dose-Response Analysis: Perform a dose-response curve to determine the concentration
at which cytotoxicity occurs. Compare this with the concentration required for RORyt
inhibition.

o Use Control Compounds: Include a structurally different RORyt inhibitor as a control to see
if the effect is specific to Cedirogant's chemical scaffold.

o Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the cell death is
apoptotic.

Issue 2: Discrepancies between in vitro and in vivo results, particularly regarding inflammatory
responses.

» Possible Cause: The in vivo off-target effects of Cedirogant, such as Gl toxicity or
lymphopenia, may confound the interpretation of its on-target efficacy.

e Troubleshooting Steps:

o Monitor Animal Health: In animal studies, closely monitor for signs of toxicity, including
weight loss, changes in food and water intake, and signs of Gl distress.

o Hematological Analysis: Perform complete blood counts (CBCs) to assess for
lymphopenia and anemia.

o Histopathological Examination: At the end of the study, perform a histopathological
analysis of the Gl tract and lymphoid organs to identify any treatment-related changes.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b3325134?utm_src=pdf-body
https://www.benchchem.com/product/b3325134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3325134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

o Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the exposure of
Cedirogant with both the desired on-target effect (e.g., IL-17 reduction) and any observed
toxicities to understand the therapeutic window.

Quantitative Data Summary

The following table summarizes the available quantitative data for Cedirogant. It is important to
note that specific IC50 values for off-target interactions are not publicly available.

Target Interaction Type IC50 / Potency Data Source

Model-estimated half-

maximal inhibitory

RORyt Inverse Agonist concentration for ex
vivo IL-17A inhibition:
0.56 mg/L

RORa Inverse Agonist Not publicly available

RORf Inverse Agonist Not publicly available

BCRP Inhibitor Not publicly available

Experimental Protocols

Protocol 1: Assessing RORyt Target Engagement via IL-17A Secretion Assay

This protocol provides a general method for evaluating the on-target activity of Cedirogant by
measuring its effect on IL-17A secretion from human peripheral blood mononuclear cells
(PBMCs).

» Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient
centrifugation.

e Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with
10% fetal bovine serum and antibiotics.

e Th17 Differentiation: Stimulate the PBMCs with a Th17-polarizing cocktail (e.g., anti-
CD3/CD28 beads, IL-1[3, IL-6, IL-23, and anti-IFN-y, anti-IL-4 antibodies) for 3-5 days.
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e Cedirogant Treatment: Add Cedirogant at various concentrations to the cell cultures at the
time of stimulation. Include a vehicle control (e.g., DMSO).

o Cytokine Measurement: After the incubation period, collect the cell culture supernatants and
measure the concentration of IL-17A using an enzyme-linked immunosorbent assay (ELISA)
or a multiplex cytokine assay.

o Data Analysis: Plot the IL-17A concentration as a function of the Cedirogant concentration
and calculate the IC50 value.

Protocol 2: General Workflow for Off-Target Liability Screening

To investigate potential off-target effects of a compound like Cedirogant, a tiered screening
approach is recommended.

e Broad Kinase Panel Screening: Screen Cedirogant against a panel of several hundred
kinases at a fixed concentration (e.g., 1 or 10 uM) to identify potential off-target kinase
interactions.

o Receptor Profiling: Test Cedirogant for binding to a broad panel of G-protein coupled
receptors (GPCRSs), ion channels, and nuclear receptors.

o Transporter Inhibition Assays: Evaluate the inhibitory activity of Cedirogant against key drug
transporters, such as BCRP, P-glycoprotein (P-gp), and the organic anion transporting
polypeptides (OATPSs), using in vitro vesicle or cell-based assays.

o Follow-up Dose-Response: For any significant "hits" from the initial screens, perform dose-
response experiments to determine the IC50 or Ki values for the off-target interactions.

o Cellular Assays: For confirmed off-target interactions, develop or utilize cellular assays to
assess the functional consequences of these interactions.

Visualizations
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Caption: On-target signaling pathway of Cedirogant.
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Caption: Experimental workflow for off-target assessment.
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Caption: Logical relationship of Cedirogant's interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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